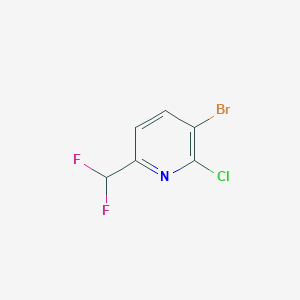

3-Bromo-2-chloro-6-(difluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-bromo-2-chloro-6-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLVLEFBHDUOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-(difluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves halogenation reactions of pyridine derivatives. Various methods can be employed to achieve high yields:

- Halogenation : The compound can be synthesized through the halogenation of a suitable pyridine precursor.

- Reagents : Common reagents include elemental bromine and chlorine under controlled conditions.

- Catalysts : Catalysts such as Lewis acids may enhance reaction efficiency.

Medicinal Chemistry

This compound serves as an important building block in drug discovery. Its structural features allow it to interact with biological targets effectively.

- Case Study : Research has shown that pyridine derivatives can exhibit significant biological activity, including antimicrobial and anticancer properties. The difluoromethyl group enhances lipophilicity, improving the compound's ability to cross biological membranes.

Agrochemical Development

This compound is also explored for its potential use in developing new agrochemicals, particularly insecticides and fungicides.

- Case Study : Analogues of neonicotinoid insecticides, such as Imidacloprid, have been synthesized using difluoromethylated pyridine derivatives. These compounds demonstrate improved efficacy against pests while minimizing environmental impact.

Organic Synthesis

In organic chemistry, this compound can be utilized as an intermediate for synthesizing more complex molecules.

- Reactions : It undergoes nucleophilic substitution reactions where bromine or chlorine can be replaced by other functional groups, facilitating the creation of diverse chemical entities.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and binding affinity to target molecules . The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

Halogen and fluorinated substituents significantly influence the electronic, steric, and metabolic properties of pyridine-based compounds. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Electronic and Reactivity Profiles

- Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃): The -CF₂H group in the target compound provides a balance of lipophilicity and moderate electron-withdrawing effects, making it suitable for modulating drug solubility and binding affinity .

Halogen Positioning :

- Swapping chlorine and fluorine positions (e.g., 3-Bromo-6-chloro-2-fluoropyridine) alters steric hindrance and electronic distribution, affecting reactivity in cross-coupling reactions .

Biological Activity

3-Bromo-2-chloro-6-(difluoromethyl)pyridine is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H3BrClF2N and a molecular weight of approximately 260.439 Da. Its structure features a pyridine ring with bromine, chlorine, and difluoromethyl substituents, which influence its reactivity and biological activity. The presence of these halogens can enhance binding affinity to biological targets, making it a valuable candidate for drug development.

In biological systems, this compound may exert its effects by interacting with specific enzymes or receptors. This interaction can modulate their activity, leading to various physiological responses. The difluoromethyl group is particularly noteworthy for potentially enhancing lipophilicity and bioactivity, which are critical for the compound's pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting various microbial strains, suggesting its application in developing antimicrobial agents .

- Anti-inflammatory Properties : Studies have indicated that this compound may possess anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases .

- Anticancer Effects : Preliminary investigations suggest that it may inhibit cancer cell proliferation, making it a candidate for further exploration in oncology .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of pyridine derivatives, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was reported at approximately 12 μM, indicating a promising therapeutic index compared to standard chemotherapeutics like 5-Fluorouracil .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes that include halogenation and difluoromethylation reactions. These synthetic routes are critical for producing compounds with desired biological activities and structural characteristics.

Applications in Drug Development

Given its diverse biological activities, this compound is being investigated as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its ability to modulate enzyme activity positions it as a candidate for developing enzyme inhibitors or receptor ligands.

Q & A

Q. What are the key physicochemical properties of 3-Bromo-2-chloro-6-(difluoromethyl)pyridine, and how do they influence experimental design?

Answer: While direct data for this compound is limited, analogous pyridine derivatives (e.g., 3-Bromo-2-chloro-6-methylpyridine) provide insights:

- Molecular weight : ~220–250 g/mol (estimated from similar bromo/chloro-pyridines) .

- Melting point : Likely 30–50°C (based on 3-Bromo-2-chloro-6-methylpyridine: mp 30–35°C) .

- Boiling point : Volatility may resemble 3-Bromo-2-methylpyridine (bp 38°C under reduced pressure) .

- Density : ~1.5 g/mL (similar halogenated pyridines range 1.4–1.7 g/mL) .

Experimental implications : Low melting points suggest storage at 2–8°C to prevent decomposition. High density and halogen content necessitate careful handling in fume hoods. Use inert atmospheres for reactions to avoid moisture sensitivity .

Q. What synthetic routes are commonly employed to prepare this compound, and how can purity be optimized?

Answer: Synthesis likely involves:

Halogenation : Direct bromination/chlorination of pyridine precursors, with regioselectivity controlled by directing groups (e.g., methyl or difluoromethyl substituents) .

Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions using boronic acids or amines .

Q. Purity optimization :

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients for halogenated intermediates .

- Recrystallization : Ethanol/water mixtures are effective for polar pyridine derivatives .

- Analytical validation : Confirm purity via GC-MS (>98% purity thresholds) and NMR (absence of residual solvents) .

Q. What safety precautions are critical when handling this compound?

Answer:

- Hazards : Potential skin/eye irritation (R-phrases: 36/37/38) and respiratory toxicity .

- PPE : Nitrile gloves, safety goggles, and lab coats. Use N95 masks if ventilation is inadequate .

- Storage : Dry, sealed containers under nitrogen to prevent hydrolysis of difluoromethyl groups .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Answer: Regioselectivity issues arise due to competing halogenation sites. Strategies include:

- Directing groups : Introduce temporary substituents (e.g., methyl) to steer bromination/chlorination to desired positions .

- Computational modeling : DFT calculations predict reactive sites by analyzing electron density maps (e.g., Fukui indices) .

- Stepwise synthesis : Sequential halogenation (e.g., bromine first, then chlorine) with intermediate purification .

Q. What spectroscopic and computational methods validate the structure of this compound?

Answer:

Q. How does the difluoromethyl group influence reactivity in cross-coupling reactions?

Answer: The difluoromethyl group:

- Electron effects : Withdraws electrons via -I effect, activating the pyridine ring for nucleophilic substitution at adjacent positions .

- Steric hindrance : Bulky CF₂H may slow reactions at the 6-position, favoring 2- or 4-position reactivity .

- Stability : Enhances resistance to oxidation compared to methyl or chloro analogs .

Case study : In Suzuki couplings, Pd catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric clashes .

Q. How can contradictions in reported physical data (e.g., melting points) be resolved?

Answer: Discrepancies often stem from:

- Purity variations : Impurities (e.g., residual solvents) lower observed melting points. Validate via HPLC .

- Polymorphism : Crystallize under controlled conditions (e.g., slow cooling in ethanol) .

- Method differences : Differential Scanning Calorimetry (DSC) provides more accurate mp than capillary methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.